molecular formula C17H15NO B588092 3-Phenyl-4-benzyl-5-methylisoxazole CAS No. 139395-94-1

3-Phenyl-4-benzyl-5-methylisoxazole

Cat. No.: B588092
CAS No.: 139395-94-1
M. Wt: 249.313
InChI Key: SIXLWQCEAXLZHT-UHFFFAOYSA-N
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Description

3-Phenyl-4-benzyl-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Phenyl-4-benzyl-5-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-benzyl-5-methylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve the use of microwave-assisted synthesis to achieve regioselective formation of the desired product. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-benzyl-5-methylisoxazole undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-methylisoxazole
  • 4-Benzyl-5-methylisoxazole
  • 3-Phenyl-4-benzylisoxazole

Uniqueness

3-Phenyl-4-benzyl-5-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzyl-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-16(12-14-8-4-2-5-9-14)17(18-19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXLWQCEAXLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90769553
Record name 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139395-94-1
Record name 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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